molecular formula C18H20N4O4S B2960083 3,4-dimethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448051-28-2

3,4-dimethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2960083
CAS RN: 1448051-28-2
M. Wt: 388.44
InChI Key: KQWOBHHBUUGWEK-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, also known as Compound A, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and has shown promising results in various biochemical and physiological assays.

Scientific Research Applications

Molecular and Supramolecular Structures

Danielle L Jacobs, B. Chan, and Abby R. O'Connor (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives, highlighting their potential as ligands for metal coordination. The study provides insight into the hydrogen bonding and intermolecular interactions, which are crucial for designing metal coordination complexes with potential applications in catalysis, material science, and pharmaceuticals (Jacobs et al., 2013).

Anti-Inflammatory and Anticancer Activities

Ş. Küçükgüzel et al. (2013) synthesized a series of derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research underscores the compound's utility in developing new therapeutic agents with multiple biological activities, offering a foundation for future drug development (Küçükgüzel et al., 2013).

Selective Inhibition of Kinases

Yu Chang et al. (2017) designed N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as selective inhibitors for the ZAK kinase, demonstrating significant inhibition of kinase activity and suppression of downstream signals. This selective inhibition suggests potential therapeutic applications in treating diseases associated with ZAK kinase activity (Chang et al., 2017).

Antimicrobial and Antioxidant Activities

Research by Jagdish R. Badgujar, D. More, and J. Meshram (2018) synthesized new sulfonamide derivatives and evaluated their antimicrobial and antioxidant activities. The significant activities exhibited by some derivatives highlight the compound's relevance in developing new antimicrobial and antioxidant agents, addressing the need for novel treatments for infectious diseases and oxidative stress-related conditions (Badgujar et al., 2018).

Antimalarial Activity

Thais B Silva et al. (2016) synthesized and evaluated pyrazolopyridine-sulfonamide derivatives against Plasmodium falciparum, showing activity against chloroquine-resistant strains. This study indicates the potential of such compounds in developing new antimalarial drugs, a crucial area of research given the prevalence of drug-resistant malaria strains (Silva et al., 2016).

properties

IUPAC Name

3,4-dimethoxy-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-25-17-7-6-14(13-18(17)26-2)27(23,24)20-10-12-22-11-8-16(21-22)15-5-3-4-9-19-15/h3-9,11,13,20H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWOBHHBUUGWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

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